molecular formula C6H5F3N2O B1370057 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine CAS No. 1227581-75-0

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine

Cat. No.: B1370057
CAS No.: 1227581-75-0
M. Wt: 178.11 g/mol
InChI Key: PBNWOTSQTJJQPH-UHFFFAOYSA-N
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Description

2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6H5F3N2O . It has a molecular weight of 178.11 g/mol . This compound is also known by its synonyms 2-amino-4-hydroxy-3-(trifluoromethyl)pyridine and 2-amino-3-(trifluoromethyl)-1H-pyridin-4-one .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including this compound, has been a topic of interest in the agrochemical and pharmaceutical industries . One method involves the remodeling of 3-formyl (aza)indoles/benzofurans . Another method uses 2,4-CTF as a key intermediate for the preparation of certain derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group, an amino group, and a hydroxy group attached to it . The InChI string representation of the molecule is InChI=1S/C6H5F3N2O/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H3,10,11,12) .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 178.11 g/mol, a topological polar surface area of 55.1 Ų, and a complexity of 277 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has no rotatable bonds and carries no formal charge .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Reactivity with Malonesters : The compound's behavior in reactions with malonates is notable, as observed in studies such as those by Kappe, Chirazi, and Ziegler (1972). They explored reactions leading to various pyridine derivatives, demonstrating its potential as a versatile reactant in organic synthesis (Kappe, Chirazi, & Ziegler, 1972).

  • Synthesis of Pyridine Derivatives : In 2010, Chen et al. described a method for synthesizing polysubstituted pyridines, highlighting the utility of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine in creating complex organic structures (Chen et al., 2010).

  • Halogenation Studies : Canibano et al. (2001) investigated the regioselective halogenation of amino and hydroxy pyridines, including compounds like this compound. This study shows its reactivity and potential for creating halogenated derivatives (Canibano et al., 2001).

Structural Analysis and Synthesis

  • Crystal Structure Analysis : Ganapathy et al. (2015) performed a structural analysis of a similar pyridine derivative, providing insights into the crystal structures of such compounds. This type of analysis is crucial for understanding the physical and chemical properties of these molecules (Ganapathy et al., 2015).

  • Synthesis of Trifluoromethyl-Substituted Pyridines : Schlosser and Marull (2003) explored the metalation and functionalization of trifluoromethyl-substituted pyridines. Their work demonstrates the potential for creating a wide range of biologically active compounds using this compound (Schlosser & Marull, 2003).

  • Nucleophilic Displacement Studies : Dunn (1999) focused on nucleophilic displacement in chloro(trifluoromethyl)pyridines, which could include derivatives of this compound. These studies are significant for understanding the chemical reactivity and potential transformations of these compounds (Dunn, 1999).

  • Organometallic Methods for Pyridine Synthesis : Schlosser and Mongin (2007) highlighted the use of organometallic methods for the synthesis and modification of pyridines. This approach is relevant for manipulating this compound to produce various biologically active structures (Schlosser & Mongin, 2007).

Future Directions

Trifluoromethylpyridines, including 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Mechanism of Action

Result of Action

The biological activities of 2-Amino-3-hydroxy-4-(trifluoromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These activities include the protection of crops from pests and potential therapeutic applications in the pharmaceutical and veterinary industries .

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O/c7-6(8,9)3-1-2-11-5(10)4(3)12/h1-2,12H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNWOTSQTJJQPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501280791
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227581-75-0
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501280791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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